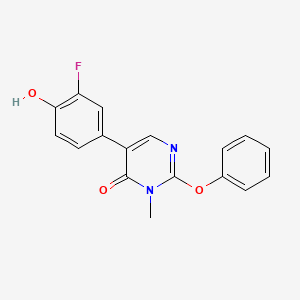
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a pyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-fluoro-4-hydroxybenzaldehyde with 3-methyl-2-phenoxypyrimidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol.
科学研究应用
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyl and fluorine groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The pyrimidinone core can also interact with nucleic acids, potentially affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
3-fluoro-4-hydroxyphenylacetic acid: This compound shares the fluorine and hydroxyl groups but has a different core structure.
3-fluoro-4-hydroxyphenylboronic acid: Similar in functional groups but differs in its boronic acid moiety.
Uniqueness
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one is unique due to its combination of a pyrimidinone core with fluorine and hydroxyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C17H13FN2O3 |
|---|---|
分子量 |
312.29 g/mol |
IUPAC 名称 |
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2O3/c1-20-16(22)13(11-7-8-15(21)14(18)9-11)10-19-17(20)23-12-5-3-2-4-6-12/h2-10,21H,1H3 |
InChI 键 |
CBKQKUOXSFRGEA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=CN=C1OC2=CC=CC=C2)C3=CC(=C(C=C3)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















